Hydroxy-PEG12-t-butyl ester
Overview
Description
Hydroxy-PEG12-t-butyl ester is a polyethylene glycol (PEG) derivative that contains a hydroxyl group and a t-butyl ester. The hydroxyl group allows for further derivatization or replacement with other reactive functional groups, while the t-butyl ester can be deprotected under acidic conditions . This compound is commonly used as a linker in various chemical and biological applications due to its hydrophilic nature and ability to increase solubility in aqueous media .
Mechanism of Action
Target of Action
Hydroxy-PEG12-t-butyl ester is primarily used as a PEG linker . The primary targets of this compound are other molecules that require increased solubility in aqueous media .
Mode of Action
This compound contains a hydroxyl group and a t-butyl ester . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Pharmacokinetics
Its hydrophilic peg spacer is known to increase solubility in aqueous media , which could enhance bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific molecules it is linked to. In general, its use as a PEG linker can enhance the solubility, stability, and potentially the efficacy of those molecules .
Action Environment
Environmental factors such as pH can influence the action of this compound. For instance, the t-butyl protected carboxyl group can be deprotected under acidic conditions .
Biochemical Analysis
Biochemical Properties
Hydroxy-PEG12-t-butyl ester plays a significant role in biochemical reactions, particularly in proteomics research. The compound interacts with various enzymes, proteins, and other biomolecules. The hydroxyl group of this compound enables it to form hydrogen bonds with amino acid residues in proteins, facilitating its use in protein modification and conjugation reactions. Additionally, the hydrophilic PEG spacer increases the solubility of the compound in aqueous media, making it suitable for use in various biochemical assays .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s hydrophilic nature allows it to penetrate cell membranes and interact with intracellular proteins and enzymes. This interaction can lead to changes in cell signaling pathways, affecting gene expression and cellular metabolism. For example, this compound has been shown to modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form hydrogen bonds and other non-covalent interactions with biomolecules. The hydroxyl group of the compound can interact with amino acid residues in proteins, leading to changes in protein conformation and activity. Additionally, the t-butyl ester group can be deprotected under acidic conditions, allowing for further chemical modifications. These interactions can result in enzyme inhibition or activation, as well as changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade over time, especially under acidic or basic conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, this compound can lead to adverse effects, including cytotoxicity and disruption of cellular homeostasis. Threshold effects have been observed, where the compound’s impact on cellular function increases significantly beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The hydroxyl group of the compound can be metabolized by oxidoreductases, leading to the formation of reactive intermediates. Additionally, the t-butyl ester group can be hydrolyzed by esterases, resulting in the release of the carboxyl group. These metabolic transformations can affect the compound’s activity and stability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer facilitates the compound’s diffusion across cell membranes, while the hydroxyl group can interact with intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. For example, the hydroxyl group can be phosphorylated, directing the compound to the nucleus or other organelles. This subcellular localization can modulate the compound’s effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy-PEG12-t-butyl ester is synthesized through a series of chemical reactions involving polyethylene glycol and t-butyl esterification. The process typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with a suitable activating agent such as tosyl chloride or mesyl chloride to form a tosylated or mesylated intermediate.
Nucleophilic Substitution: The activated polyethylene glycol intermediate undergoes nucleophilic substitution with a hydroxyl-containing compound to introduce the hydroxyl group.
Esterification: The hydroxyl group is then esterified with t-butyl ester under acidic conditions to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Hydroxy-PEG12-t-butyl ester undergoes various chemical reactions, including:
Deprotection: The t-butyl ester group can be deprotected under acidic conditions to yield the corresponding carboxylic acid.
Esterification: The hydroxyl group can undergo esterification with carboxylic acids or acid chlorides to form esters.
Etherification: The hydroxyl group can also undergo etherification with alkyl halides to form ethers
Common Reagents and Conditions
Deprotection: Acidic conditions (e.g., trifluoroacetic acid) are commonly used for deprotection of the t-butyl ester group.
Esterification: Carboxylic acids or acid chlorides in the presence of a catalyst (e.g., sulfuric acid or pyridine) are used for esterification.
Etherification: Alkyl halides in the presence of a base (e.g., sodium hydride or potassium carbonate) are used for etherification
Major Products
Deprotection: Carboxylic acid derivative.
Esterification: Ester derivative.
Etherification: Ether derivative
Scientific Research Applications
Hydroxy-PEG12-t-butyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules such as proteins and peptides to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetic properties of therapeutic agents.
Industry: Applied in the formulation of various industrial products, including coatings, adhesives, and lubricants
Comparison with Similar Compounds
Hydroxy-PEG12-t-butyl ester is unique due to its combination of a hydroxyl group and a t-butyl ester, which allows for versatile chemical modifications. Similar compounds include:
Hydroxy-PEG12-Boc: Contains a Boc (tert-butoxycarbonyl) protecting group instead of a t-butyl ester.
Hydroxy-PEG12-NHS: Contains an N-hydroxysuccinimide ester group for amine coupling reactions.
Hydroxy-PEG12-amine: Contains an amine group instead of a hydroxyl group .
These similar compounds offer different functional groups for specific applications, but this compound stands out due to its unique combination of functional groups that provide flexibility in chemical modifications.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H62O15/c1-31(2,3)46-30(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-28-29-45-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-32/h32H,4-29H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOVFHUCPREVAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H62O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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